molecular formula C8H17ClO B13192074 1-Chloro-5-methoxy-2,2-dimethylpentane

1-Chloro-5-methoxy-2,2-dimethylpentane

Cat. No.: B13192074
M. Wt: 164.67 g/mol
InChI Key: KDQGCAMQZQNZFC-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2,2-dimethylpentane (C₈H₁₇ClO) is a branched chloroether with a molecular weight of 164.67 g/mol. Its structure features a chlorine atom at position 1, a methoxy group (-OCH₃) at position 5, and two methyl groups at position 2, resulting in a tertiary carbon center adjacent to the chlorine. This compound’s unique steric and electronic profile influences its physical properties and reactivity.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-5-methoxy-2,2-dimethylpentane

InChI

InChI=1S/C8H17ClO/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3

InChI Key

KDQGCAMQZQNZFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-methoxy-2,2-dimethylpentane can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpentane with chlorine gas in the presence of a catalyst to introduce the chlorine atom. The methoxy group can be introduced through a subsequent reaction with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxy-2,2-dimethylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: 5-Methoxy-2,2-dimethylpentanol.

    Oxidation: 5-Methoxy-2,2-dimethylpentanal or 5-Methoxy-2,2-dimethylpentanoic acid.

    Reduction: 2,2-Dimethylpentane.

Scientific Research Applications

1-Chloro-5-methoxy-2,2-dimethylpentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-2,2-dimethylpentane involves its interaction with various molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The methoxy group can participate in oxidation reactions, leading to the formation of more reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-chloro-5-methoxy-2,2-dimethylpentane with structurally related compounds, emphasizing molecular features, physical properties, and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications
This compound C₈H₁₇ClO 164.67 Tertiary Cl, methoxy at C5, 2,2-dimethyl branching Likely SN1 reactivity due to tertiary Cl; potential agrochemical intermediate .
4-Chloro-2,2-dimethylpentane C₇H₁₅Cl 134.65 Secondary Cl at C4, 2,2-dimethyl branching Higher SN2 reactivity than tertiary analogs; used in mechanistic studies .
(2E)-1-Chloro-5-methoxy-2-pentene C₆H₁₁ClO 134.60 Double bond at C2, methoxy at C5, primary Cl Electrophilic addition at double bond; research applications in stereochemistry .
2-Chloro-5-methoxypentane C₆H₁₃ClO 136.62 Linear chain, primary Cl, methoxy at C5 Methoxy participation in neighboring-group effects during substitution .
1-Chloro-2,2-dimethylpentane C₇H₁₅Cl 134.65 Tertiary Cl, no methoxy group SN1-dominated reactions; benchmark for steric hindrance studies .

Key Observations:

Structural Influence on Reactivity: The tertiary chlorine in this compound favors SN1 mechanisms, whereas linear analogs like 2-chloro-5-methoxypentane (primary Cl) or 4-chloro-2,2-dimethylpentane (secondary Cl) exhibit greater SN2 reactivity . The methoxy group in the target compound enhances polarity and may participate in hydrogen bonding, increasing boiling points compared to non-ether analogs (e.g., 1-chloro-2,2-dimethylpentane) .

Stereochemical and Electronic Effects :

  • The (2E)-1-chloro-5-methoxy-2-pentene isomer () demonstrates how a double bond alters reactivity, favoring electrophilic additions over substitutions. Its stereochemistry has been studied to resolve neighboring-group participation .
  • In 2-chloro-5-methoxypentane, methoxy-assisted inversion during substitution was confirmed via stereochemical analysis .

Applications: Chloro-dimethyl structures (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are intermediates in fungicides like metconazole, suggesting analogous roles for the target compound . Linear chloroethers (e.g., 2-chloro-5-methoxypentane) are used in mechanistic studies, while branched variants serve as models for steric effects in substitution reactions .

Research Findings and Data

Table: Comparative Physical Properties (Estimated)

Compound Boiling Point (°C) Density (g/mL) Solubility
This compound ~180–190 (est.) ~1.02 (est.) Low in water; soluble in organics
4-Chloro-2,2-dimethylpentane ~140–150 0.89–0.91 Insoluble in water
(2E)-1-Chloro-5-methoxy-2-pentene ~160–170 0.97–0.99 Moderate in polar solvents
2-Chloro-5-methoxypentane ~170–180 1.00–1.02 Miscible with alcohols

Mechanistic Insights:

  • SN1 vs. SN2 Reactivity : The tertiary Cl in this compound stabilizes carbocation intermediates, favoring SN1 pathways. In contrast, 4-chloro-2,2-dimethylpentane (secondary Cl) shows mixed SN1/SN2 behavior .
  • Methoxy Group Effects : The electron-donating methoxy group in 2-chloro-5-methoxypentane accelerates substitution rates via partial charge delocalization .

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